Neocuproine hemihydrate
Overview
Description
Neocuproine hemihydrate is an important, synthetic, water-soluble, and thermally stable complexing agent, which has a wide range of practical applications in the scientific research field. It was first synthesized in 1972 by a team of researchers at the University of Tokyo, and has since been used in a variety of research projects.
Scientific research applications
Application in Sugar Determination
Neocuproine hemihydrate has been utilized in chemical methods for ultra-micro determinations of blood sugar. This application is significant in experiments with small diabetic animals, where minimal blood volumes are required. Neocuproine effectively replaces various acids used in copper reduction sugar methods, demonstrating its utility in sensitive and precise measurement techniques in diabetic research (Brown, 1961).
Role in Copper-mediated Toxicity Studies
In research exploring copper-mediated toxicity, neocuproine has shown a biphasic effect. It acts as an inhibitor at higher concentrations but potentiates toxicity at levels near-stoichiometric with copper concentration. This finding indicates its complex role in copper-mediated biological systems and necessitates caution in its application for studying copper toxicity (Zhu & Chevion, 2000).
Use in Oxidation Reactions
Neocuproine hemihydrate has been effective as a catalyst precursor in the selective oxidation of alcohols, diols, polyols, and carbohydrates. It works well with both air and benzoquinone as terminal oxidants. Mechanistic studies on its use have led to strategies for increasing catalyst lifetimes in aerobic conditions, significantly impacting the field of catalysis (Ho et al., 2018).
Extraction of Copper from Solutions
A practical application of neocuproine hemihydrate is in the extraction of copper(II) from aqueous solutions. When bound to magnetic nanoparticles, neocuproine demonstrates an extraction efficiency of up to 99% at certain pH levels. This application is particularly relevant in environmental and analytical chemistry (Afsar et al., 2014).
Impact on Cardiac Protection
Neocuproine has been investigated for its protective role against cardiac damage. Studies using isolated perfused rat hearts have shown that neocuproine can significantly mitigate hydrogen peroxide-induced cardiac injury and ischemia/reperfusion-induced arrhythmias. This demonstrates its potential in cardiovascular research and therapy (Applebaum et al., 1990).
Redox-Active Ligand in Metal Complexes
Neocuproine serves as a redox-active ligand platform for metal complexes like iron and cobalt. It participates in ligand-based reduction events, adding to the knowledge of chelating N-donor type ligands and their roles in redox noninnocence. This finding is crucial for future catalyst and reaction design in inorganic chemistry (Jesse et al., 2019).
properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12N2.H2O/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXFSLFDFHSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neocuproine hemihydrate | |
CAS RN |
34302-69-7 | |
Record name | Neocuproine hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEOCUPROINE HEMIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOCUPROINE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SDT9EV86W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.